![molecular formula C14H11F3O4 B12554773 2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione CAS No. 144510-38-3](/img/structure/B12554773.png)
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione is a fluorinated benzoylcyclohexane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione typically involves the reaction of fluorobenzoylcyclohexane-1,3-dione with difluoromethoxy reagents. One common method includes the use of acetone cyanohydrin in the presence of triethylamine in chloroform, which facilitates the isomerization of 3-oxocyclohex-1-en-1-yl fluorobenzoates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with primary and secondary amines to form exocyclic enamine derivatives.
Cyclization Reactions: Under certain conditions, it can undergo dehydrofluorination and intramolecular cyclization to form tetrahydro-xanthene derivatives.
Common Reagents and Conditions
Amines: Used in substitution reactions to form enamine derivatives.
Hydroxylamine: Used in the formation of benzisoxazolones.
Major Products
Enamine Derivatives: Formed from reactions with amines.
Benzisoxazolones: Formed from reactions with hydroxylamine.
Scientific Research Applications
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active fluorinated compounds.
Agriculture: Employed in the development of herbicides due to its ability to inhibit specific plant enzymes.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or interacting with receptors, leading to therapeutic effects . In agriculture, it inhibits enzymes involved in plant metabolism, leading to herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
2-(Fluorobenzoyl)cyclohexane-1,3-dione: A non-difluoromethoxy analog with similar chemical properties.
Fluorinated Benzisoxazolones: Compounds with similar fluorinated benzoyl groups.
Uniqueness
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione is unique due to the presence of both difluoromethoxy and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
144510-38-3 |
|---|---|
Molecular Formula |
C14H11F3O4 |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H11F3O4/c15-9-6-7(21-14(16)17)4-5-8(9)13(20)12-10(18)2-1-3-11(12)19/h4-6,12,14H,1-3H2 |
InChI Key |
FBPMCSVKXVPJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


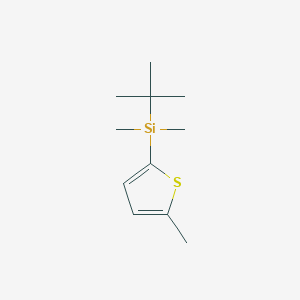
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
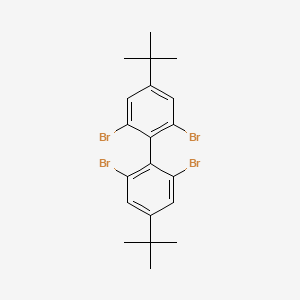
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
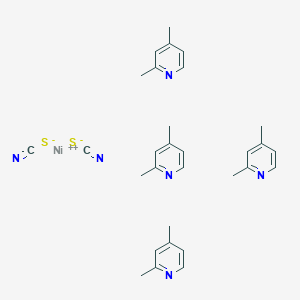
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
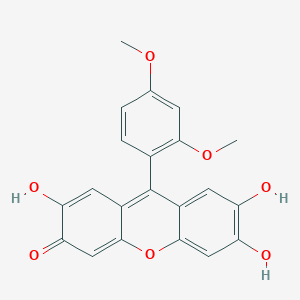
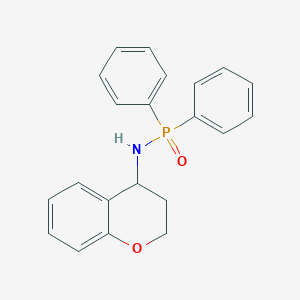
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
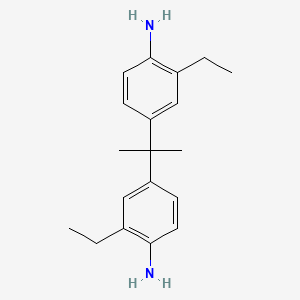
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

